REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[C:5]([C:14]#[C:15][CH:16]([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19])=[CH:4][N:3]=1>C1COCC1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:14]=[C:15]([CH:16]([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19])[N:8]([CH:9]3[CH2:13][CH2:12][CH2:11][CH2:10]3)[C:6]=2[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NC1CCCC1)C#CC(OCC)OCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
After cooling the mixture
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Type
|
CUSTOM
|
Details
|
is partitioned between H2O and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with dichloromethane (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10% EtOAc/petrol to 30% EtOAc/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)N(C(=C2)C(OCC)OCC)C2CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.68 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |